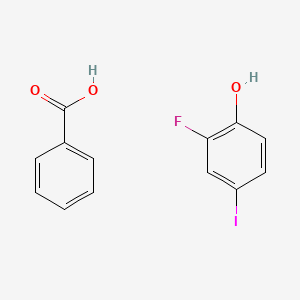
Methyl 6-sulfanylhex-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-sulfanylhex-3-enoate is an organic compound with the molecular formula C7H12O2S It is characterized by the presence of a sulfanyl group (-SH) attached to the sixth carbon of a hex-3-enoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-sulfanylhex-3-enoate can be synthesized through several methods. One common approach involves the reaction of 6-bromohex-3-enoate with thiourea, followed by hydrolysis to yield the desired product. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-sulfanylhex-3-enoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the hex-3-enoate chain can be reduced to form saturated derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as alkyl halides can react with the sulfanyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated methyl 6-sulfanylhexanoate.
Substitution: Various alkylated derivatives.
Scientific Research Applications
Methyl 6-sulfanylhex-3-enoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfanyl group interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-sulfanylhex-3-enoate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The double bond in the hex-3-enoate chain can also participate in addition reactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-mercaptohexanoate: Similar structure but lacks the double bond.
Methyl 6-sulfanylhexanoate: Saturated version of methyl 6-sulfanylhex-3-enoate.
Hex-3-enoic acid: Lacks the sulfanyl group.
Uniqueness
This compound is unique due to the presence of both a sulfanyl group and a double bond in its structure
Properties
CAS No. |
135388-27-1 |
|---|---|
Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
methyl 6-sulfanylhex-3-enoate |
InChI |
InChI=1S/C7H12O2S/c1-9-7(8)5-3-2-4-6-10/h2-3,10H,4-6H2,1H3 |
InChI Key |
SMEBQNLLFSPTMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC=CCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


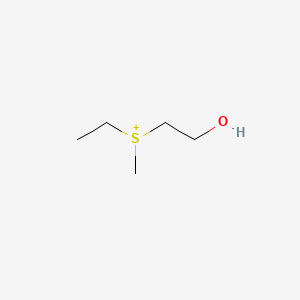
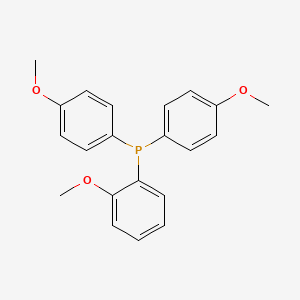
![2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14285066.png)
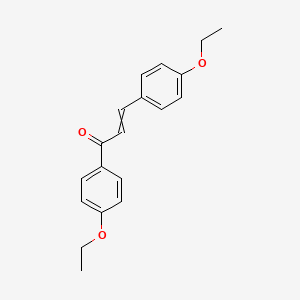
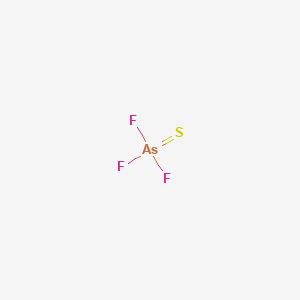
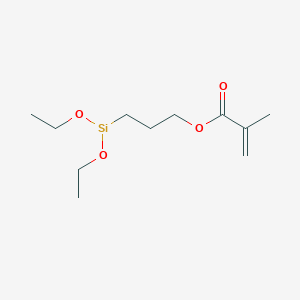
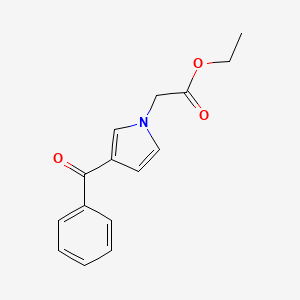
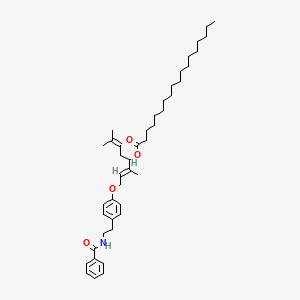
![2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide](/img/structure/B14285095.png)
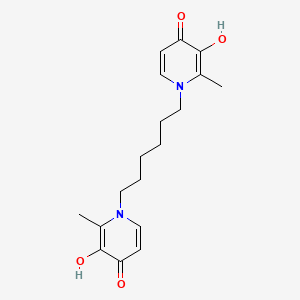
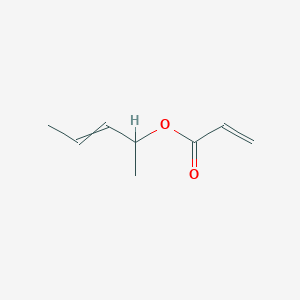
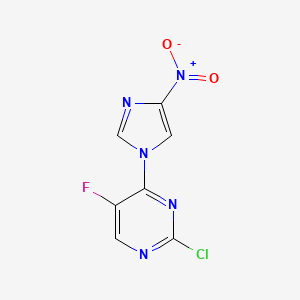
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)
